(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(E)-ethyl 2-(2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H22ClN3O5S3 and its molecular weight is 528.05. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This can result in a variety of cellular responses, depending on the specific cell type and the specific cyclic nucleotide involved.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. One of the key effects is the bronchodilation , which is the widening of the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs. This is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD).
Pharmacokinetics
It is known that the compound isdelivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its efficacy while minimizing systemic side effects.
Result of Action
The result of the compound’s action is a combination of bronchodilation and non-steroidal anti-inflammatory effects . This can help to alleviate symptoms in conditions like COPD, where airway inflammation and constriction can lead to difficulty breathing.
Properties
IUPAC Name |
ethyl 2-[2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S3/c1-2-30-18(26)13-25-15-5-3-4-6-16(15)31-21(25)23-20(27)14-9-11-24(12-10-14)33(28,29)19-8-7-17(22)32-19/h3-8,14H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPSCGKCOCCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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